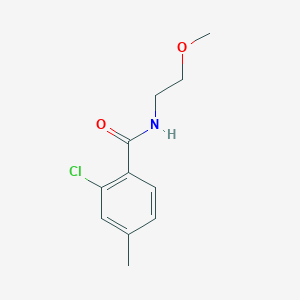

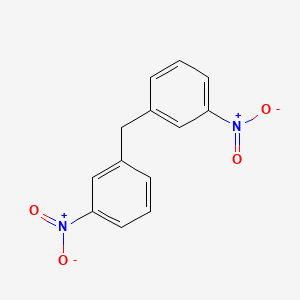

2-chloro-N-(2-methoxyethyl)-4-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-(2-methoxyethyl)-4-methylbenzamide, also known as Clomeleon, is a genetically encoded fluorescent protein that has been extensively used in scientific research. Clomeleon is a calcium sensor that allows researchers to monitor changes in intracellular calcium levels in real-time.

Mécanisme D'action

2-chloro-N-(2-methoxyethyl)-4-methylbenzamide is a genetically encoded calcium sensor that consists of two fluorescent proteins, yellow fluorescent protein (YFP) and cyan fluorescent protein (CFP), connected by a calcium-binding domain. In the absence of calcium, the two fluorescent proteins are in close proximity, resulting in energy transfer from CFP to YFP and fluorescence resonance energy transfer (FRET). When calcium binds to the calcium-binding domain, it induces a conformational change that separates the two fluorescent proteins, reducing FRET and increasing YFP fluorescence.

Biochemical and Physiological Effects:

2-chloro-N-(2-methoxyethyl)-4-methylbenzamide has been shown to have minimal effects on cellular physiology and viability. However, it is important to note that the expression level of 2-chloro-N-(2-methoxyethyl)-4-methylbenzamide can affect its performance, and high expression levels can lead to non-specific binding and interference with cellular processes.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-chloro-N-(2-methoxyethyl)-4-methylbenzamide is its ability to monitor changes in intracellular calcium levels in real-time, providing valuable insights into the mechanisms underlying cellular processes. Additionally, 2-chloro-N-(2-methoxyethyl)-4-methylbenzamide is genetically encoded, allowing for targeted expression in specific cell types or tissues. However, there are also limitations to using 2-chloro-N-(2-methoxyethyl)-4-methylbenzamide, including the need for specialized equipment and expertise to perform FRET imaging, and the potential for non-specific binding and interference with cellular processes at high expression levels.

Orientations Futures

There are many potential future directions for the use of 2-chloro-N-(2-methoxyethyl)-4-methylbenzamide in scientific research. One area of interest is the development of improved calcium sensors with higher sensitivity and specificity. Additionally, there is a need for the development of new imaging techniques that can be used to monitor calcium dynamics in vivo. Finally, there is a growing interest in the use of 2-chloro-N-(2-methoxyethyl)-4-methylbenzamide and other genetically encoded sensors to study cellular processes in disease models and drug discovery.

Méthodes De Synthèse

The synthesis of 2-chloro-N-(2-methoxyethyl)-4-methylbenzamide involves the use of solid-phase peptide synthesis. The peptide backbone of 2-chloro-N-(2-methoxyethyl)-4-methylbenzamide is synthesized using Fmoc chemistry, and the fluorophores are attached using copper-catalyzed azide-alkyne cycloaddition. The final product is purified using high-performance liquid chromatography (HPLC).

Applications De Recherche Scientifique

2-chloro-N-(2-methoxyethyl)-4-methylbenzamide has been widely used in scientific research to study intracellular calcium dynamics. Calcium is a critical signaling molecule that regulates many cellular processes, including muscle contraction, neurotransmitter release, and gene expression. 2-chloro-N-(2-methoxyethyl)-4-methylbenzamide allows researchers to monitor changes in intracellular calcium levels in real-time, providing valuable insights into the mechanisms underlying these processes.

Propriétés

IUPAC Name |

2-chloro-N-(2-methoxyethyl)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-8-3-4-9(10(12)7-8)11(14)13-5-6-15-2/h3-4,7H,5-6H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJSMSJTUIBGPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NCCOC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-methoxyethyl)-4-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4962152.png)

![3-(isoxazol-3-ylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4962156.png)

![3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B4962178.png)

![N-(2-ethylphenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4962187.png)

![3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4962214.png)

![5-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4962217.png)

![2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4962222.png)

![4-methoxy-3-nitro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4962224.png)

![7-oxo-7H-benzo[de]anthracen-3-yl butyrate](/img/structure/B4962238.png)

![N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4962248.png)